molecular formula C9H16N2O3 B12896815 (R)-2-Methyl-2-(pyrrolidine-2-carboxamido)propanoic acid

(R)-2-Methyl-2-(pyrrolidine-2-carboxamido)propanoic acid

Cat. No.: B12896815
M. Wt: 200.23 g/mol
InChI Key: CNIXQILFTAWLOL-ZCFIWIBFSA-N
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Description

®-2-Methyl-2-(pyrrolidine-2-carboxamido)propanoic acid is a chiral amino acid derivative This compound is notable for its structural complexity, which includes a pyrrolidine ring and a carboxamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-2-(pyrrolidine-2-carboxamido)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-methylpropanoic acid and pyrrolidine.

    Amidation Reaction: The carboxylic acid group of ®-2-methylpropanoic acid is converted to an amide using pyrrolidine. This reaction often requires a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-Methyl-2-(pyrrolidine-2-carboxamido)propanoic acid may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pH, and reaction time.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the methyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or alkylated products.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Methyl-2-(pyrrolidine-2-carboxamido)propanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies. Its structure allows it to interact with various biological targets, making it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, ®-2-Methyl-2-(pyrrolidine-2-carboxamido)propanoic acid is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or metabolic disorders.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of ®-2-Methyl-2-(pyrrolidine-2-carboxamido)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Methyl-2-(pyrrolidine-2-carboxamido)propanoic acid: The enantiomer of the compound, differing in its chiral configuration.

    N-Acetyl-L-proline: A similar compound with an acetyl group instead of a methyl group.

    L-Proline derivatives: Various derivatives of L-proline that share structural similarities.

Uniqueness

®-2-Methyl-2-(pyrrolidine-2-carboxamido)propanoic acid is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a carboxamido group. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

2-methyl-2-[[(2R)-pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C9H16N2O3/c1-9(2,8(13)14)11-7(12)6-4-3-5-10-6/h6,10H,3-5H2,1-2H3,(H,11,12)(H,13,14)/t6-/m1/s1

InChI Key

CNIXQILFTAWLOL-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C(=O)O)NC(=O)[C@H]1CCCN1

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C1CCCN1

Origin of Product

United States

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